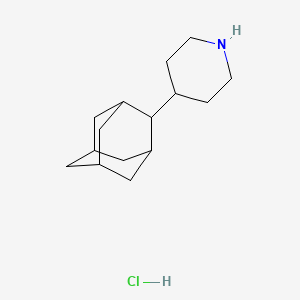
4-(Adamantan-2-yl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Adamantan-2-yl)piperidine hydrochloride is a chemical compound that combines the structural features of adamantane and piperidine. Adamantane is a tricyclic hydrocarbon known for its stability and unique cage-like structure, while piperidine is a six-membered nitrogen-containing heterocycle. The combination of these two structures results in a compound with interesting chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-2-yl)piperidine hydrochloride typically involves the reaction of adamantane derivatives with piperidine. One common method includes the reduction of quaternary adamantan-1-ylpyridinium salts with sodium borohydride in ethanol, followed by reaction with benzene in a trifluoromethanesulfonic acid medium . This process yields adamantyl-containing phenylpiperidines, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Adamantan-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the adamantane or piperidine moieties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .
Applications De Recherche Scientifique
4-(Adamantan-2-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 4-(Adamantan-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various biological membranes, potentially altering their properties and affecting cellular processes. The piperidine ring can interact with neurotransmitter receptors and enzymes, influencing neurological and psychiatric functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: A tricyclic hydrocarbon with a similar cage-like structure.
Piperidine: A six-membered nitrogen-containing heterocycle.
Amantadine: A derivative of adamantane used as an antiviral and antiparkinsonian drug.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
4-(Adamantan-2-yl)piperidine hydrochloride is unique due to the combination of the adamantane and piperidine structures. This combination imparts the compound with distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C15H26ClN |
|---|---|
Poids moléculaire |
255.82 g/mol |
Nom IUPAC |
4-(2-adamantyl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H25N.ClH/c1-3-16-4-2-12(1)15-13-6-10-5-11(8-13)9-14(15)7-10;/h10-16H,1-9H2;1H |
Clé InChI |
HIWILRWOPXUFGO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2C3CC4CC(C3)CC2C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


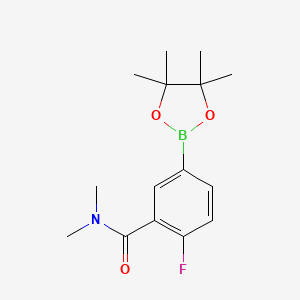
![[(3S)-3-cyclohexyloxiran-2-yl]methanol](/img/structure/B11757358.png)
![6-Bromopyrazolo[1,5-a]pyrazine](/img/structure/B11757363.png)
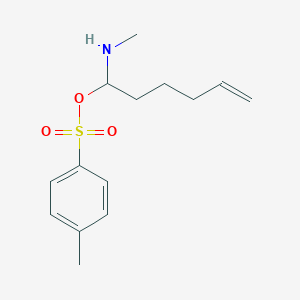
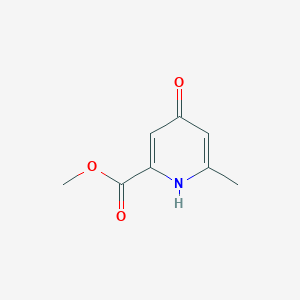
![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B11757379.png)
![2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B11757390.png)
![2-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B11757395.png)
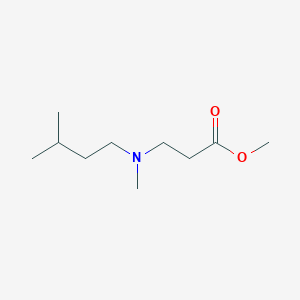
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757401.png)

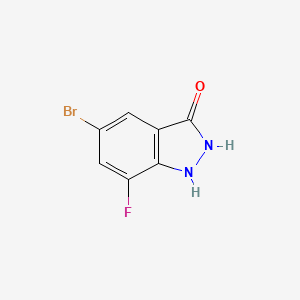
![4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine](/img/structure/B11757433.png)

